N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O4S/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVLOTISGRKFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent.
Furan Ring Attachment: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and proteins due to its functional groups. It could be used in studies related to enzyme inhibition or as a probe for biological assays.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in cancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups may facilitate binding to active sites, while the thioether and carboxamide groups could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Overview of Analogs
Key structural analogs identified in the literature include AZ257 and AZ331 (), which share functional motifs but differ in core scaffolds and substituents.
Table 1: Structural Comparison
Key Differences and Implications
Core Structure
- Target Compound: The dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl) provides a rigid, planar structure with hydrogen-bonding capability via the oxo and amino groups. This contrasts with the 1,4-dihydropyridine core in AZ257/AZ331, which is more flexible and often associated with calcium channel modulation .
Substituent Variations
- 4-Bromophenyl vs. 4-Methoxyphenyl: The bromine atom in the target compound and AZ257 increases lipophilicity and may enhance membrane permeability or hydrophobic binding.
- Furan-2-carboxamide vs. Methoxyphenyl Carboxamide :
- The furan ring in the target compound enables π-π stacking interactions, whereas the methoxyphenyl group in AZ257/AZ331 may engage in dipole-dipole interactions or hydrogen bonding via the methoxy oxygen.
Thioether Linkage
All three compounds feature a thioether bridge , which confers metabolic stability compared to ether or ester linkages. However, the steric environment differs:
Research Findings and Limitations
- Evidence Gaps : The provided evidence lacks pharmacological data (e.g., IC₅₀, bioavailability), limiting functional comparisons. Structural inferences are drawn solely from substituent chemistry.
- Synthetic Challenges: The dihydropyrimidinone core may pose synthetic hurdles (e.g., regioselective functionalization) compared to dihydropyridines, which are well-established in medicinal chemistry .
Q & A
Q. What are the key considerations for designing a scalable synthesis route for this compound?
The compound’s complex structure, featuring a pyrimidinone core, furan carboxamide, and a 4-bromophenyl thioether group, requires multi-step synthetic planning. Critical steps include:
- Thioether bond formation : Use nucleophilic substitution between a 2-mercaptopyrimidinone intermediate and a 2-(4-bromophenylamino)-2-oxoethyl halide. Evidence from similar pyrimidine-thioether syntheses suggests optimized yields (65–75%) with DMF as a solvent and K₂CO₃ as a base .
- Furan carboxamide coupling : Employ peptide coupling agents (e.g., HATU/DIPEA) for amide bond formation between the pyrimidinone amine and furan-2-carboxylic acid.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze H and C spectra for diagnostic peaks:
- X-ray crystallography : Resolve the dihydropyrimidinone tautomerism and confirm stereochemistry (e.g., compare with Acta Cryst. data for analogous pyrimidines ).
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₅BrN₅O₄S: 492.02; observed: 492.03) .
Q. What analytical methods are recommended for detecting process-related impurities?
Control impurities (e.g., unreacted intermediates, oxidation byproducts) via:
Q. How to assess the compound’s preliminary biological activity?
- Enzyme inhibition assays : Target kinases or proteases structurally related to the pyrimidinone scaffold. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ calculations .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with control compounds (e.g., 5-FU) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from unaccounted variables (e.g., tautomerism, solvent effects). Mitigate via:
- Computational modeling : Perform DFT calculations to predict tautomer stability (e.g., dihydropyrimidinone vs. pyrimidinone forms) .
- Crystallographic validation : Compare experimental XRD data with computational predictions .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables affecting bioactivity (e.g., substituent electronegativity vs. logP) .
Q. What strategies improve metabolic stability of the furan-carboxamide moiety?
The furan ring is prone to oxidative degradation. Solutions include:
- Isosteric replacement : Substitute furan with thiophene or pyridine to reduce CYP450-mediated oxidation .
- Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., C-5 of furan) to slow degradation .
- Prodrug design : Mask the carboxamide as an ester to enhance plasma stability .
Q. How to optimize crystal form for enhanced solubility and stability?
Q. What mechanistic insights can explain inconsistent enzyme inhibition data?
Inconsistencies may stem from allosteric binding or redox interference. Investigate via:
Q. How to design a stability-indicating method for long-term storage studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
